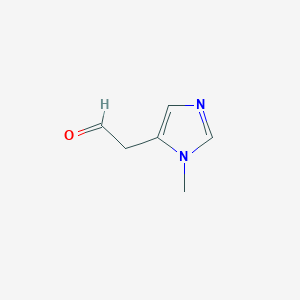

2-(1-methyl-1H-imidazol-5-yl)acetaldehyde

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. The imidazole (B134444) ring is a cornerstone of this field. It is a five-membered aromatic heterocycle with two nitrogen atoms. nih.govfoodb.cahmdb.ca This structure is amphoteric, meaning it can act as both a weak acid and a weak base. nih.govpharmaguideline.com The imidazole moiety is biologically ubiquitous, most notably forming the side chain of the essential amino acid histidine.

The compound 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde is a specifically substituted imidazole. The methylation at the N-1 position is a critical feature; it prevents the tautomerism seen in unsubstituted imidazoles, thereby locking the position of the substituents. nih.govwikipedia.org This N-methylation makes the molecule slightly more basic than imidazole itself and provides a fixed, unambiguous scaffold for further synthetic elaboration. wikipedia.org The synthesis of such N-methylated heterocycles can be achieved through various methods, including the use of environmentally benign reagents like dimethyl carbonate. tandfonline.comresearchgate.net

Significance of Imidazole-Acetaldehyde Derivatives in Synthetic Organic Chemistry

The significance of imidazole-acetaldehyde derivatives in synthetic organic chemistry stems from the dual reactivity conferred by their two key functional groups: the N-methylated imidazole ring and the acetaldehyde (B116499) side chain.

The Imidazole Ring: The N-methylimidazole core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. mdpi.comdergipark.org.tr Its nitrogen atoms can act as hydrogen bond acceptors or as ligands for metal coordination, making it useful in catalysis and materials science. wikipedia.org

The Acetaldehyde Group: The aldehyde functional group is one of the most versatile in organic synthesis. It is highly reactive toward nucleophiles and can participate in a wide array of chemical transformations.

The combination of these two groups in one molecule creates a powerful building block. Imidazole aldehydes are frequently used as precursors for constructing more complex molecular architectures. For instance, they can undergo condensation reactions with amines to form Schiff bases or be used in multicomponent reactions to generate diverse libraries of compounds for biological screening. dergipark.org.trresearchgate.netnih.gov

| Reaction Type | Description | Potential Product |

|---|---|---|

| Condensation | Reaction of the aldehyde with primary amines or other nucleophiles. | Imines (Schiff bases), substituted heterocycles. |

| Reduction | Conversion of the aldehyde to a primary alcohol using reducing agents. | 2-(1-methyl-1H-imidazol-5-yl)ethanol. |

| Oxidation | Conversion of the aldehyde to a carboxylic acid. | 2-(1-methyl-1H-imidazol-5-yl)acetic acid. |

| Cyclocondensation | Reaction with difunctional reagents to form new rings. | Fused heterocyclic systems (e.g., benzimidazoles). |

Overview of Research Trajectories for this compound

While specific published research focusing exclusively on this compound is limited, the research trajectories for this compound can be clearly projected based on extensive work with closely related analogues, such as imidazole-5-carbaldehydes and other N-alkylated imidazoles. The synthetic accessibility of the 1-methylimidazole-5-carboxaldehyde core has been demonstrated, supporting the feasibility of using these compounds as synthetic precursors. researchgate.net

Key Research Directions:

Medicinal Chemistry and Drug Discovery: A primary research trajectory involves using this compound as a scaffold to synthesize novel therapeutic agents. The imidazole core is a known pharmacophore for antifungal, antibacterial, and anticancer drugs. dergipark.org.tr The acetaldehyde side chain serves as a reactive handle to attach the imidazole moiety to other biologically active fragments, creating hybrid molecules with potentially enhanced or novel activities. mdpi.com

Synthesis of Fused Heterocyclic Systems: There is significant interest in creating larger, more complex heterocyclic systems for various applications. Research has shown that imidazole-5-carbaldehydes can be converted into benzoxazoles, benzothiazoles, and benzimidazoles via two-step reactions involving the aldehyde group. dergipark.org.trresearchgate.net A similar strategy could be employed with this compound to produce novel (1-methyl-1H-imidazol-5-yl)methyl-substituted fused systems.

Development of Novel Ligands and Catalysts: The N-methylimidazole unit is an effective ligand for a variety of metal ions. wikipedia.org By chemically modifying the acetaldehyde group—for example, through condensation reactions to introduce additional donor atoms—researchers can design and synthesize new chelating ligands. These ligands could find applications in homogeneous catalysis, bioinorganic chemistry, or the development of new materials.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-(3-methylimidazol-4-yl)acetaldehyde |

InChI |

InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3 |

InChI Key |

RNTINUZQAGELJR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Methyl 1h Imidazol 5 Yl Acetaldehyde and Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on the modification of an already formed imidazole (B134444) ring. These methods are advantageous when the starting imidazole scaffold is readily available.

Strategies Involving Pre-functionalized Imidazole Scaffolds

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde can commence from a pre-functionalized imidazole, such as 1-methylimidazole (B24206). This substrate serves as a foundational scaffold upon which the desired acetaldehyde (B116499) moiety is constructed. The inherent reactivity of the imidazole ring dictates the positions susceptible to functionalization. For 1-methylimidazole, the C5 position is a common site for electrophilic substitution, which is a key principle in introducing the acetaldehyde group or its precursor.

One common strategy involves the introduction of a functional group at the C5 position that can be later elaborated into the acetaldehyde side chain. For instance, the introduction of a halomethyl group, such as chloromethyl, provides a reactive handle for subsequent nucleophilic substitution to build the two-carbon side chain. The synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride can be achieved from (1-methyl-1H-imidazol-5-yl)methanol by reaction with thionyl chloride. This chlorinated intermediate can then be subjected to reactions that extend the carbon chain, which can ultimately be converted to the target acetaldehyde.

Aldehyde Group Introduction on Imidazole Rings

A direct and widely utilized method for introducing an aldehyde group onto an imidazole ring is the Vilsmeier-Haack reaction. guidechem.com This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation of activated aromatic and heteroaromatic rings. guidechem.com For the synthesis of an imidazole carbaldehyde, 1-methylimidazole can be treated with the Vilsmeier reagent to yield 1-methyl-1H-imidazole-5-carbaldehyde. guidechem.com

While this method directly yields the carbaldehyde, a subsequent homologation step is required to extend the formyl group to an acetaldehyde moiety. This can be achieved through various organic transformations, such as the Wittig reaction with a suitable phosphonium (B103445) ylide, followed by hydrolysis of the resulting enol ether. Another approach involves the reaction of the carbaldehyde with a one-carbon nucleophile, such as the anion of acetonitrile, followed by reduction and hydrolysis to furnish the acetaldehyde.

Multi-Component Reactions for Imidazole-Acetaldehyde Framework Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like substituted imidazoles in a single step from three or more starting materials. wikipedia.orgresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity.

Cyclization Reactions Incorporating Aldehyde Precursors

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orghandwiki.org To synthesize a 1,5-disubstituted imidazole, a modification of this reaction can be employed where a primary amine, such as methylamine, is used in place of ammonia. wikipedia.org In the context of synthesizing this compound, a protected form of a three-carbon α-dicarbonyl aldehyde would be required as one of the components. The complexity of such a starting material can make this a less direct route to the target molecule.

A more contemporary and versatile MCR is the Van Leusen imidazole synthesis. guidechem.com This reaction typically involves the condensation of an aldehyde with a primary amine to form an aldimine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) to yield a 1,5-disubstituted imidazole. guidechem.com A specific application of this reaction has been reported for the synthesis of short-chain 4-aminoquinoline-imidazole derivatives, where acetaldehyde was used as one of the components in a multicomponent cyclization reaction with an amine and TosMIC. guidechem.com This demonstrates the feasibility of incorporating an acetaldehyde-derived substituent at the 5-position of the imidazole ring.

Condensation Pathways for Imidazole Formation

Condensation reactions are at the heart of many imidazole syntheses. The Debus-Radziszewski synthesis, for instance, proceeds through a series of condensation steps. wikipedia.orghandwiki.org The initial step involves the condensation of the 1,2-dicarbonyl compound with the amine to form a diimine, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org

Other condensation pathways can also be envisaged. For example, the reaction of an α-aminoketone with an aldehyde and an amine source can lead to the formation of a substituted imidazole. The strategic choice of starting materials is crucial to direct the substitution pattern on the final imidazole product.

Precursor-Based Synthesis Pathways for this compound

This synthetic strategy involves the preparation of a stable precursor molecule that can be readily converted to the target acetaldehyde in a final step. This approach is often advantageous as it can avoid handling the potentially reactive and unstable aldehyde directly until the final stage of the synthesis.

A key precursor for this compound is (1-methyl-1H-imidazol-5-yl)methanol. This alcohol can be synthesized by the reduction of 1-methyl-1H-imidazole-5-carbaldehyde. chemicalbook.comchemicalbook.com The reduction can be efficiently carried out using reducing agents such as lithium aluminum hydride. chemicalbook.comchemicalbook.com

Once the (1-methyl-1H-imidazol-5-yl)methanol is obtained, it can be oxidized to the corresponding aldehyde, 1-methyl-1H-imidazole-5-carbaldehyde. A subsequent one-carbon homologation would then be necessary to arrive at the target acetaldehyde.

Alternatively, a two-carbon side chain can be introduced to the imidazole ring to form an ethanol (B145695) derivative, which can then be oxidized. For example, the synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole has been reported, demonstrating the introduction of a hydroxyethyl (B10761427) group onto the imidazole nitrogen. prepchem.comgoogle.com A similar strategy could be envisioned for the C5 position. The resulting (1-methyl-1H-imidazol-5-yl)ethanol could then be subjected to mild oxidation conditions to yield this compound. Suitable oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Chemical Transformations from Structurally Related Imidazole Derivatives

The construction of the aldehyde group on a substituted imidazole ring often begins with a more stable or accessible functional group. A common strategy involves the transformation of a hydroxymethyl group. For instance, a two-step process can be employed where an imidazole derivative first undergoes a hydroxymethylation reaction, followed by oxidation to yield the target aldehyde. google.com

One general approach starts with the lithiation of a protected imidazole, such as 1-(dimethylsulfamoyl)imidazole, followed by reaction with a formylating agent like dimethylformamide (DMF) to introduce the aldehyde group. researchgate.net While this method has been used to synthesize 2- and 5-imidazolecarboxaldehydes, the specific application to acetaldehyde derivatives would require a different synthetic design, likely involving a two-carbon side chain. researchgate.net

Another route involves the Marckwald synthesis, which can produce 2-mercaptoimidazoles from α-amino ketones or aldehydes. The sulfur group can subsequently be removed through various oxidative methods to yield the desired imidazole derivative, which could then be further functionalized. wjpsonline.comuobasrah.edu.iq

Oxidative Pathways to Aldehyde Functionality

Oxidative reactions are crucial for converting precursor molecules into the final aldehyde product. A key pathway is the oxidation of the corresponding alcohol, 2-(1-methyl-1H-imidazol-5-yl)ethanol. This transformation is a common and effective method for aldehyde synthesis.

A patented method for preparing a related imidazole aldehyde, 2-butyl-4-chloro-5-formylimidazole, exemplifies this approach. The process involves the oxidation of 2-butyl-4-chloro-5-hydroxymethyl imidazole using hydrogen peroxide as the oxidant and sodium tungstate (B81510) as a catalyst in the presence of an acidic ligand. google.com This highlights a viable catalytic oxidative pathway that could be adapted for this compound. The imidazole ring itself is generally resistant to oxidizing agents like chromic acid and hydrogen peroxide under certain conditions, allowing for selective oxidation of side-chain functional groups. pharmaguideline.com

In biological systems, the analogous compound imidazole-4-acetaldehyde (B1219054) is formed from histamine (B1213489) through oxidative deamination, a reaction catalyzed by the enzyme diamine oxidase (DAO). wikipedia.org This aldehyde is then typically further oxidized to imidazole-4-acetic acid by an aldehyde dehydrogenase. wikipedia.orghmdb.ca This biological pathway underscores the principle of forming the aldehyde via oxidation of a related amine precursor.

| Starting Material | Reagents/Catalyst | Product | Reaction Type |

| 2-butyl-4-chloro-5-hydroxymethyl imidazole | Hydrogen peroxide, Sodium tungstate | 2-butyl-4-chloro-5-formylimidazole | Catalytic Oxidation |

| Histamine | Diamine oxidase (DAO) | Imidazole-4-acetaldehyde | Enzymatic Oxidation |

| 1-(dimethylsulfamoyl)imidazole | n-butyllithium, DMF | 1-(dimethylsulfamoyl)-2-imidazolecarboxaldehyde | Lithiation/Formylation |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles to reduce environmental impact. These approaches focus on using sustainable catalysts, minimizing waste, and employing environmentally benign reaction conditions.

Catalytic Strategies for Sustainable Production

The use of efficient and reusable catalysts is a cornerstone of green synthetic chemistry. For the multi-component synthesis of substituted imidazoles, various catalysts have been explored. Heterogeneous catalysts such as antimony trichloride (B1173362) absorbed on silica (B1680970) gel (SbCl3/SiO2) have been shown to efficiently catalyze the four-component cyclocondensation to afford tetrasubstituted imidazoles in high yields under solvent-free conditions. ias.ac.in

Other sustainable catalytic systems include:

Nanoparticles: Cr2O3 nanoparticles have been used for the synthesis of polysubstituted imidazoles under microwave irradiation in water, offering operational simplicity and short reaction times. researchgate.net

Bio-catalysts: Lemon juice, a natural and inexpensive acid source, has been successfully used as a bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

Copper Catalysts: Copper iodide (CuI) has been demonstrated as an effective catalyst for the synthesis of trisubstituted imidazoles from α-hydroxy ketones (like benzoin) or 1,2-diketones (like benzil) with aldehydes and ammonium (B1175870) acetate (B1210297). rsc.org

These catalytic methods, while often demonstrated for the synthesis of the imidazole ring itself, provide a framework for developing more sustainable final-step functionalizations, such as the oxidation of an alcohol to this compound.

| Catalyst Type | Example | Reaction | Green Advantages |

| Heterogeneous | SbCl3/SiO2 | Four-component synthesis of tetrasubstituted imidazoles | Reusability, Solvent-free conditions |

| Nanoparticle | Cr2O3 | Synthesis of polysubstituted imidazoles | Microwave-assisted, Water as solvent |

| Bio-catalyst | Lemon Juice | Synthesis of 2,4,5-triaryl-1H-imidazoles | Inexpensive, Biodegradable, Non-toxic |

| Metal Catalyst | CuI | Synthesis of 2,4,5-trisubstituted imidazoles | High yields, Short reaction times |

Solvent-Free or Environmentally Benign Reaction Conditions

Minimizing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. Many modern syntheses of imidazole derivatives are performed under solvent-free conditions or in environmentally benign solvents like water or ethanol. ias.ac.inresearchgate.netasianpubs.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.netderpharmachemica.com The synthesis of 2,4,5-trisubstituted imidazoles, for example, has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Such approaches offer advantages of higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods. researchgate.netwjbphs.com The application of these solvent-free and microwave-assisted techniques to the specific synthesis or modification of this compound could offer significant environmental benefits. researchgate.netwjbphs.com

Biosynthetic and Prebiotic Pathways to Imidazole-Acetaldehyde Structures

The origins of biologically relevant molecules, including the precursors to amino acids and nucleotides, are a subject of intense scientific inquiry. Imidazole-based structures are considered to have been potentially significant players in the prebiotic world.

Plausible Formation Under Primitive Earth Conditions

Research has demonstrated that imidazole and its derivatives can be synthesized under plausible prebiotic conditions. nih.gov Specifically, the formation of the structural analogue, imidazole-4-acetaldehyde, has been shown to be possible from simple starting materials thought to be present on the primitive Earth. nih.gov

One demonstrated prebiotic synthesis involves the reaction of erythrose (a four-carbon sugar) with formamidine. nih.gov An alternative pathway uses erythrose, formaldehyde (B43269), and ammonia. nih.gov These reactions have been shown to produce imidazole-4-acetaldehyde, imidazole-4-ethanol, and imidazole-4-glycol, with yields of 1.6%, 5.4%, and 6.8%, respectively, based on the initial amount of erythrose. nih.gov It is proposed that under primitive Earth conditions, both imidazole-4-ethanol and imidazole-4-glycol could have been converted into imidazole-4-acetaldehyde through various prebiotic reactions. hmdb.canih.gov

This prebiotic formation of imidazole-4-acetaldehyde is particularly significant because it is a potential precursor to the amino acid histidine via a Strecker synthesis. hmdb.canih.gov The foundational experiments by Stanley Miller, which showed the formation of amino acids from a mixture of methane, ammonia, water, and hydrogen subjected to an electric discharge, established the plausibility of synthesizing complex organic molecules from simple inorganic precursors under early Earth conditions. amazonaws.com The synthesis of imidazole aldehydes from simple sugars and ammonia sources fits well within this paradigm of chemical evolution. wikipedia.orgnih.gov

| Precursors | Products | Significance |

| Erythrose, Formamidine | Imidazole-4-acetaldehyde, Imidazole-4-glycol | Plausible prebiotic pathway to an amino acid precursor. nih.gov |

| Erythrose, Formaldehyde, Ammonia | Imidazole-4-ethanol, Imidazole-4-glycol | Formation of potential intermediates that can convert to imidazole-4-acetaldehyde. nih.gov |

| Glycolaldehyde, Cyanamide, Phosphate, Ammonium ion | 2-aminoimidazole, 2-aminooxazole | Prebiotic synthesis of key intermediates for nucleotide synthesis. acs.org |

Biocatalytic Approaches to Imidazole-Acetaldehyde Formation

The biosynthesis of imidazole-acetaldehyde derivatives represents a significant area of research, particularly due to its relevance in metabolic pathways. While specific biocatalytic routes to this compound are not extensively documented in publicly available research, the enzymatic formation of the closely related analogue, imidazole-4-acetaldehyde, provides a well-established model for such transformations.

The primary biocatalytic pathway for the formation of imidazole-4-acetaldehyde involves the oxidative deamination of histamine. hmdb.cawikipedia.org This reaction is a key step in histamine metabolism in various organisms, including humans. hmdb.caevitachem.com The conversion is catalyzed by a class of enzymes known as amine oxidases. hmdb.ca

Specifically, two types of copper-containing amine oxidases are primarily responsible for this transformation:

Amiloride-sensitive amine oxidase: This enzyme, also known as diamine oxidase (DAO), mediates the biosynthesis of imidazole-4-acetaldehyde from histamine. hmdb.cawikipedia.orgevitachem.com

Histaminase: This enzyme also facilitates the formation of imidazole-4-acetaldehyde from histamine. hmdb.ca

The resulting imidazole-4-acetaldehyde is an intermediate metabolite that can be further processed in biological systems. hmdb.ca For instance, it can be oxidized to imidazoleacetic acid, a reaction catalyzed by the enzyme aldehyde dehydrogenase. hmdb.cawikipedia.orgevitachem.com

The following table summarizes the key biocatalytic reaction for the formation of imidazole-4-acetaldehyde:

| Substrate | Enzyme | Product |

| Histamine | Amiloride-sensitive amine oxidase [copper-containing] / Diamine Oxidase (DAO) | Imidazole-4-acetaldehyde |

This established biocatalytic route for an analogous compound underscores the potential for developing enzymatic methods for the synthesis of this compound. Such an approach could potentially start from the corresponding amine, 1-methylhistamine (B192778), and utilize a suitable amine oxidase to achieve the desired aldehyde.

Reactivity and Transformational Chemistry of 2 1 Methyl 1h Imidazol 5 Yl Acetaldehyde

Reactions Involving the Acetaldehyde (B116499) Functionality

The reactivity of the acetaldehyde moiety is central to the chemical transformations of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde. This section explores reactions targeting the carbonyl center and the adjacent α-carbon.

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org

Hydrazine-based reagents are commonly used to derivatize carbonyl compounds for analytical detection and characterization. nih.govsemanticscholar.org Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form stable, often colored, hydrazone derivatives. This transformation is highly effective for improving the sensitivity of detection in techniques like mass spectrometry. nih.gov For this compound, derivatization with a hydrazine (B178648) reagent would proceed through the formation of a hydrazone, which can be more readily detected and quantified. semanticscholar.orgnih.gov This technique is valuable in metabolomic studies and for the analysis of biological samples where carbonyl compounds are present. nih.gov

Table 1: Representative Hydrazine Derivatization Reaction

| Reactant | Reagent | Product | Purpose |

|---|

The reaction of this compound with primary amines results in the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comorganic-chemistry.org The formation of imines is a reversible process that is often catalyzed by acid. masterorganicchemistry.com Imines are versatile intermediates in organic synthesis. nih.gov

Similarly, the reaction with hydrazines yields hydrazones. nih.gov Hydrazones are analogues of imines and are formed through a similar condensation mechanism. masterorganicchemistry.com These derivatives are often more stable than the parent aldehyde and play a role in various synthetic methodologies. nih.gov

Table 2: Formation of Imines and Hydrazones

| Reactant | Reagent Type | General Reagent | Product Class |

|---|---|---|---|

| This compound | Primary Amine | R-NH₂ | Imine (Schiff Base) |

The presence of acidic protons on the carbon alpha to the carbonyl group allows this compound to form an enolate ion in the presence of a base. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule in what is known as an aldol (B89426) reaction or condensation. organicchemistrydata.orgjackwestin.com

In the presence of a base, this compound can undergo self-condensation. google.com In this reaction, the enolate of one molecule attacks the carbonyl group of a second molecule. The initial product is a β-hydroxy aldehyde (an aldol addition product). Under more vigorous conditions, such as heating, this aldol product can undergo dehydration to yield a more stable, conjugated α,β-unsaturated aldehyde (an aldol condensation product). organicchemistrydata.org

Table 3: Products of Self-Condensation

| Reaction Type | Initial Product | Final Product (after dehydration) |

|---|

Crossed or mixed aldol reactions occur between two different carbonyl compounds. libretexts.org To minimize the formation of a complex mixture of products, these reactions are most effective when one of the carbonyl partners lacks α-hydrogens and therefore cannot form an enolate. libretexts.orglibretexts.org In such cases, the non-enolizable carbonyl compound can only act as the electrophilic acceptor.

This compound, which possesses α-hydrogens, can act as the enolate donor in reactions with non-enolizable aldehydes like formaldehyde (B43269) or benzaldehyde. This type of reaction, particularly with an aromatic aldehyde, is known as a Claisen-Schmidt condensation. libretexts.org

Table 4: Examples of Cross-Condensation Reactions

| Enolate Donor | Electrophilic Acceptor (Non-enolizable) | Expected Condensation Product |

|---|---|---|

| This compound | Formaldehyde | 2-(1-methyl-1H-imidazol-5-ylmethyl)propenal |

Oxidation and Reduction Chemistry of the Aldehyde Group

The aldehyde group is a key site for synthetic modification, readily undergoing both oxidation to form a carboxylic acid and reduction to yield a primary alcohol. These transformations are fundamental in modifying the compound's structure and properties.

The conversion of aldehydes to carboxylic acids is a common metabolic process, and this transformation can be replicated in vitro using isolated enzymes. Aldehyde dehydrogenases (ALDHs) are a class of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids with high chemoselectivity. nih.gov This biocatalytic approach offers a green alternative to traditional chemical oxidants, operating under mild conditions (aqueous buffer, near-neutral pH) and avoiding harsh reagents. nih.gov

The general mechanism for ALDHs involves the use of a nicotinamide (B372718) cofactor, such as NAD+, which acts as a hydride acceptor. The reaction can be driven to completion by coupling it with an enzyme system, like a nicotinamide oxidase (NOx), which recycles the catalytic NAD+ using molecular oxygen from the air. nih.gov While specific studies on the enzymatic oxidation of this compound are not extensively detailed in the literature, the broad substrate compatibility of many ALDHs suggests that it would be a viable substrate for conversion to 2-(1-methyl-1H-imidazol-5-yl)acetic acid. This method is particularly advantageous as other potentially oxidizable groups, such as the imidazole (B134444) ring, typically remain untouched, ensuring high selectivity. nih.gov

A variety of chemical methods are available for the selective oxidation of aldehydes to carboxylic acids. The choice of reagent is critical to ensure the integrity of the imidazole ring.

Silver-Based Reagents: Mild oxidizing agents are preferred. For instance, silver-N-heterocyclic carbene (NHC) complexes have been developed for the aerobic oxidation of alcohols to aldehydes and can be adapted for the subsequent oxidation to carboxylic acids under mild conditions using air as the oxidant. researchgate.netfigshare.com

Hydrogen Peroxide: Hydrogen peroxide can serve as an oxidant, though its reaction rate is often slow without a catalyst. nih.gov

Electrochemical Oxidation: Electrochemical methods provide a reagent-free alternative for oxidation. Site-selective electrooxidation has been successfully applied to methyl benzoheterocycles, converting them to aromatic acetals which can be hydrolyzed to aldehydes. nih.gov A similar principle could be applied to oxidize the aldehyde group of this compound directly to the carboxylic acid by modifying the electrochemical conditions.

The primary product of these oxidation strategies is 2-(1-methyl-1H-imidazol-5-yl)acetic acid. The selection of a specific method would depend on the desired scale, yield, and tolerance for other functional groups.

| Oxidation Strategy | Typical Reagent/Catalyst | Product | Key Advantages |

| Enzymatic Oxidation | Aldehyde Dehydrogenase (ALDH), NAD+, O2 | 2-(1-methyl-1H-imidazol-5-yl)acetic acid | High chemoselectivity, mild reaction conditions. nih.gov |

| Aerobic Oxidation | Ag-NHC Complex, Base (e.g., KOH) | 2-(1-methyl-1H-imidazol-5-yl)acetic acid | Uses air as the oxidant, mild conditions. researchgate.netfigshare.com |

| Electrochemical Oxidation | Electric Current | 2-(1-methyl-1H-imidazol-5-yl)acetic acid | Reagent-free, potentially high selectivity. nih.gov |

The reduction of the aldehyde group in this compound to its corresponding primary alcohol, 2-(1-methyl-1H-imidazol-5-yl)ethanol, is a common and synthetically useful transformation.

Catalytic Hydrogenation: This is a widely practiced industrial method for reducing aldehydes. aablocks.com The process involves reacting the aldehyde with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. A range of heterogeneous catalysts are effective for this transformation.

Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are highly efficient catalysts for aldehyde hydrogenation, often supported on materials like carbon or alumina (B75360) to increase surface area and stability. rsc.orgmdpi.com

Non-Noble Metal Catalysts: Nickel (Ni), Copper (Cu), and Iron (Fe) based catalysts offer a more cost-effective alternative and have shown high activity and selectivity in aldehyde reductions, such as the conversion of furfural (B47365) to furfuryl alcohol. rsc.orgmdpi.com

The reaction is typically a consecutive process where the aldehyde is first reduced to the alcohol. rsc.org Careful control of reaction conditions (temperature, pressure, catalyst choice) is necessary to prevent over-reduction or side reactions. For instance, in the hydrogenation of 2-imidazolecarboxaldehyde, a Pd-impregnated Al–Ti mixed oxide catalyst showed high conversion and selectivity to the intermediate alcohol before further reduction. rsc.org

Chemical Reduction: Besides catalytic hydrogenation, chemical reducing agents can be used.

Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for the selective reduction of aldehydes to alcohols in the presence of other functional groups.

Electrochemical Reduction: This method has also been demonstrated for the conversion of aldehydes to alcohols, such as the reduction of acetaldehyde to ethanol (B145695) on copper electrodes. osu.edu

| Reduction Method | Catalyst/Reagent | Product | Typical Conditions |

| Catalytic Hydrogenation | Pd/C, Ni, Cu | 2-(1-methyl-1H-imidazol-5-yl)ethanol | H₂ gas, elevated temperature and pressure. aablocks.comrsc.org |

| Electrochemical Reduction | Copper Electrode | 2-(1-methyl-1H-imidazol-5-yl)ethanol | Aqueous electrolyte, applied potential. osu.edu |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | 2-(1-methyl-1H-imidazol-5-yl)ethanol | Alcoholic solvent, room temperature. |

Reactions Involving the Imidazole Ring System

The aromatic imidazole core of this compound is also susceptible to chemical modification, primarily through reactions targeting the ring's carbon or nitrogen atoms.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The outcome of such reactions on the 1-methyl-5-(2-oxoethyl)-1H-imidazole system is governed by the electronic effects of the existing substituents.

The imidazole ring is an electron-rich heterocycle. The N-methyl group at the N1 position is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the acetaldehyde group at the C5 position is an electron-withdrawing group due to the carbonyl's inductive and resonance effects, which deactivates the ring.

The regioselectivity of the substitution is determined by the combined directing effects of these groups. The N1-methyl group directs incoming electrophiles to the C2 and C4 positions. The C5-acetaldehyde group, being a deactivating group, would typically direct to the C2 position (meta to itself, considering the N1 as position 1). The most likely position for electrophilic attack is the C4 position, which is ortho to the activating N-methyl group and meta to the deactivating acetaldehyde group. The C2 position is also a potential site for substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group.

The precise conditions would need to be optimized to achieve selective substitution at the desired position, for example, yielding 4-nitro-2-(1-methyl-1H-imidazol-5-yl)acetaldehyde.

Since the N1 position of the imidazole ring is already occupied by a methyl group, further N-alkylation will occur at the remaining sp²-hybridized nitrogen atom, N3. This reaction converts the neutral imidazole into a positively charged quaternary imidazolium (B1220033) salt. nih.govotago.ac.nz

The reaction typically proceeds by treating the imidazole derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate. google.com The reaction is often carried out in the presence of a base to deprotonate the starting material if it were an N-H imidazole, but for an N-substituted imidazole, the reaction proceeds directly to form the quaternary salt. The N3 atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

For example, reacting this compound with methyl iodide would yield 1,3-dimethyl-5-(2-oxoethyl)-1H-imidazol-3-ium iodide. The formation of these imidazolium salts can significantly alter the physical and chemical properties of the molecule, including its solubility and stability.

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | 1,3-dimethyl-5-(2-oxoethyl)-1H-imidazol-3-ium iodide |

| N-Alkylation | Ethyl Bromide (CH₃CH₂Br) | 3-ethyl-1-methyl-5-(2-oxoethyl)-1H-imidazol-3-ium bromide |

Coordination Chemistry of the Imidazole Nitrogen Atoms

The nitrogen atoms within the imidazole ring of this compound are key to its coordination chemistry. These nitrogen atoms possess lone pairs of electrons, making them nucleophilic and capable of donating electron pairs to form coordinate bonds with metal ions. nbinno.com This behavior is characteristic of imidazole-containing ligands in the formation of metal complexes. nbinno.com

The coordination is primarily dictated by the nitrogen atoms, which readily engage with vacant metal orbitals. nbinno.com Depending on the metal ion and reaction conditions, the imidazole ring can function in different ways:

Monodentate Ligand: The most common mode of coordination, where one of the nitrogen atoms binds to the metal center.

Bidentate Ligand: In certain contexts, particularly with other coordinating groups present on the molecule, it can form a more stable chelate ring with the metal ion. nbinno.com

The formation of these stable metal complexes is fundamental to applications in catalysis and materials science. nbinno.com The specific coordination environment and bonding can be elucidated using spectroscopic methods like IR, NMR, and UV-Vis spectroscopy. nbinno.com

Table 1: Coordination Properties of Imidazole-Based Ligands

| Property | Description | Reference |

| Coordinating Atoms | The nucleophilic nitrogen atoms of the imidazole ring. | nbinno.com |

| Ligand Type | Can act as a monodentate or bidentate ligand. | nbinno.com |

| Complex Stability | Enhanced stability through the formation of chelate rings. | nbinno.com |

| Applications | Catalysis, materials science, synthesis of complex molecules. | nbinno.com |

Role as a Key Intermediate in Complex Molecule Synthesis

The dual functionality of this compound—possessing both a reactive aldehyde group and an aromatic imidazole ring—positions it as a valuable intermediate in the synthesis of more complex molecules. Aldehydes are among the most versatile functional groups in organic synthesis, participating in a wide array of chemical transformations. Imidazole-carbaldehydes, in particular, are frequently used as building blocks in medicinal chemistry. researchgate.net

Building Block in Heterocyclic Scaffolds

The aldehyde group serves as a reactive handle for constructing new ring systems fused to or substituted on the imidazole core. One powerful method for this is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which efficiently creates imidazo[1,2-a]heterocyclic scaffolds from an amidine, an isocyanide, and an aldehyde. nih.gov This reaction demonstrates how the aldehyde functionality can be leveraged to build complex, fused heterocyclic systems in a single step. nih.govresearchgate.net

Such synthetic strategies are crucial for generating libraries of novel heterocyclic compounds, which are of significant interest in drug discovery due to the prevalence of the imidazole scaffold in biologically active molecules. researchgate.netresearchgate.net The specific structure of this compound allows for the introduction of the 1-methyl-1H-imidazol-5-yl moiety into larger, more complex molecular architectures. researchgate.net

Table 2: Examples of Heterocyclic Scaffolds Synthesized from Aldehydes

| Reaction Type | Aldehyde Role | Resulting Scaffold | Reference |

| Groebke–Blackburn–Bienaymé | Electrophilic component | Imidazo[1,2-a]heterocycles | nih.gov |

| Multicomponent Reaction | Key building block | 1H-Imidazo[1,5-a]imidazoles | researchgate.net |

| Vilsmeier-Haack Reaction | Precursor for formylation | Substituted Imidazo[2,1-b]thiazoles | chemmethod.com |

| Condensation Reactions | Electrophile | Benzimidazoles, Benzoxazoles | researchgate.netresearchgate.net |

Precursor for Natural Product Analogues

Natural products remain a vital source of inspiration for drug discovery. nih.gov The unmethylated parent compound of this molecule, 1H-Imidazole-5-acetaldehyde, is recognized as a human and mouse metabolite, linking this chemical class to biological systems. nih.gov The synthesis of analogues of bioactive natural products is a common strategy to improve properties such as stability and potency or to perform structure-activity relationship (SAR) studies. nih.gov

Given its structure, this compound can serve as a key precursor for creating analogues of natural products that contain an imidazole ring. By modifying the core structure or elaborating the acetaldehyde side chain, chemists can systematically alter the molecule to probe biological interactions and optimize for desired therapeutic effects. rsc.org This approach, often termed analogue-oriented synthesis, focuses on creating simplified or varied structures that retain the essential pharmacophore of the parent natural product. nih.gov

Scaffold for Functional Material Development

The unique electronic and structural properties of the imidazole ring make it a valuable component in the design of functional materials. Research has shown that imidazole-fused heterocycles can exhibit tunable fluorescent properties. nih.gov

A notable application is the synthesis of imidazo-fused heterocycle dimers through a one-pot GBB reaction where an aldehyde is a key reactant. nih.gov These dimers have been shown to possess color-tunable luminescence, with emission colors that can be systematically altered from blue to green and yellow by controlling the substituents. nih.gov This demonstrates the potential of using this compound as a foundational scaffold for developing novel fluorescent materials for applications in sensing, imaging, and optoelectronics.

Theoretical and Computational Investigations of 2 1 Methyl 1h Imidazol 5 Yl Acetaldehyde

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds. These computational methods allow for the investigation of molecular geometry, electronic structure, and spectroscopic parameters, offering deep insights into the behavior of molecules at the atomic level.

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to analyze the structure and reactivity of molecules. For the purposes of this article, we will draw upon DFT studies of analogous imidazole-containing compounds to infer the properties of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde.

The conformational landscape of a molecule dictates its physical and chemical properties. For N-substituted imidazoles, different orientations of the substituents relative to the imidazole (B134444) ring can lead to various stable conformers. researchgate.net In the case of this compound, rotation around the single bond connecting the acetaldehyde (B116499) group to the imidazole ring would be a key determinant of its conformational preferences. The stability of these conformers is influenced by steric hindrance and electronic interactions between the substituents and the imidazole ring. While specific data for the target molecule is unavailable, studies on related N-substituted 2-methylimidazoles indicate that the preferred conformation would seek to minimize steric clash between the methyl group and the acetaldehyde side chain. researchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. acadpubl.eu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For the analogous compound, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, DFT calculations have shown that the HOMO is primarily located on the imidazole ring and the sulfur atom of the thiosemicarbazone moiety. orientjchem.org This suggests that these regions are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the entire molecule. The HOMO-LUMO energy gap for this related compound provides an estimate of the kinetic stability of such substituted imidazoles.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| HOMO-LUMO Gap | 4.0106 |

Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. In a study of 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, NBO analysis revealed significant delocalization of electron density within the imidazole ring, contributing to its aromatic character and stability. orientjchem.org The analysis also highlights the nature of the bonds between the imidazole ring and its substituents, quantifying the contributions of different orbitals to these bonds. orientjchem.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. orientjchem.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. For 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the MEP analysis indicated that the most negative potential is located on the nitrogen atom of the imidazole ring, making it a likely site for electrophilic attack. orientjchem.org Conversely, the hydrogen atom attached to the nitrogen in the imidazole ring was identified as the most electropositive region. orientjchem.org

Spectroscopic Parameter Prediction and Validation

Vibrational (IR) Frequencies

Computational chemistry provides powerful tools for predicting the vibrational spectra of molecules. For this compound, Density Functional Theory (DFT) calculations would be the primary method used to determine its theoretical infrared (IR) spectrum. By performing a geometry optimization followed by a frequency calculation, typically using a functional like B3LYP with a basis set such as 6-311+G(2d,p), a set of vibrational modes and their corresponding frequencies can be obtained.

These calculated frequencies correspond to specific molecular motions, such as:

C=O stretching of the acetaldehyde group.

C-H stretching and bending of the aldehyde, methyl, and imidazole ring protons.

C=C and C=N stretching within the imidazole ring.

Ring breathing modes of the imidazole core.

The computed spectrum can then be compared with experimental data, if available, to confirm the molecular structure. Theoretical calculations also aid in the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes, which can otherwise be a complex task.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations are highly effective in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both proton (¹H) and carbon (¹³C) nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard and accurate approach for such predictions.

For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom.

Expected ¹H NMR Signals:

A signal for the aldehydic proton (-CHO), expected to be significantly downfield.

Signals for the two protons on the imidazole ring (at C2 and C4).

A signal for the methylene (B1212753) protons (-CH₂-).

A signal for the methyl protons (N-CH₃).

Expected ¹³C NMR Signals:

A signal for the carbonyl carbon (-CHO), typically found at the low-field end of the spectrum.

Signals for the carbon atoms of the imidazole ring (C2, C4, and C5).

A signal for the methylene carbon (-CH₂-).

A signal for the methyl carbon (N-CH₃).

The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts when appropriate computational methods are used. These theoretical values are invaluable for interpreting experimental NMR spectra and confirming the correct assignment of signals to the molecular structure. The chemical environment, influenced by factors like electronegativity and magnetic anisotropy, dictates the specific chemical shift of each nucleus.

Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on general principles and data from similar structures. Note: These are estimated values for illustrative purposes and are not derived from actual computations on the target molecule.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.0 | 190 - 200 |

| Imidazole Ring (C2-H) | 7.5 - 8.0 | 135 - 145 |

| Imidazole Ring (C4-H) | 6.8 - 7.2 | 115 - 125 |

| Methylene (-CH₂-) | 3.8 - 4.2 | 45 - 55 |

| Methyl (N-CH₃) | 3.6 - 4.0 | 30 - 35 |

| Imidazole Ring (C5) | N/A | 125 - 135 |

Electronic (UV-Vis) Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the foremost computational method for investigating the electronic absorption properties of molecules, which are observed experimentally through UV-Vis spectroscopy. This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would identify the key electronic transitions, such as:

π → π* transitions: Occurring within the imidazole ring's conjugated system.

n → π* transitions: Involving the non-bonding electrons on the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group.

The output of a TD-DFT calculation includes the wavelength of maximum absorption (λmax) and the oscillator strength for each transition. The oscillator strength is a measure of the transition's intensity. Computational studies on similar molecules, like imidazole-2-carboxaldehyde, have shown strong absorption bands in the 220-300 nm range, which are assigned to these types of electronic transitions. Such calculations are crucial for understanding the photophysical properties of the molecule and interpreting its experimental UV-Vis spectrum.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for exploring the reaction mechanisms of chemical transformations at an atomic level. Although no specific reaction mechanisms involving this compound have been published, the methodologies for such an investigation are well-established.

Transition State Characterization

To study a reaction involving this compound, such as its synthesis or subsequent transformation, computational methods would be used to locate the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Locating a TS involves specialized algorithms that optimize the molecular geometry to a state where there is exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product. Confirming the nature of the TS is typically done by performing an Intrinsic Reaction Coordinate (IRC) calculation, which maps the minimum energy path from the TS down to the corresponding reactant and product energy minima.

Kinetic and Thermodynamic Parameters of Reactions

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been located and their energies calculated, key kinetic and thermodynamic parameters can be determined.

Thermodynamic Parameters: The Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and entropy of reaction (ΔS) can be calculated from the vibrational frequency analysis of the optimized structures. These values determine the spontaneity and equilibrium position of a reaction. Studies on the formation of 2-methylimidazole, for example, have used these parameters to determine the most thermodynamically favorable reaction pathways.

Kinetic Parameters: The activation energy (Ea) is determined from the energy difference between the reactant and the transition state. This value is the primary determinant of the reaction rate. Using Transition State Theory (TST), the rate constant (k) for a reaction can be calculated. These kinetic analyses are crucial for understanding reaction dynamics and predicting how changes in molecular structure will affect reaction speed.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While no MD simulation studies have been specifically published for this compound, this technique could provide valuable insights into its dynamic behavior and interactions.

An MD simulation would involve placing the molecule, either in isolation or within a simulated environment (e.g., a box of water molecules to simulate an aqueous solution), and then solving Newton's equations of motion for every atom in the system. This generates a trajectory that describes how the positions and velocities of the atoms evolve over time.

Such simulations could be used to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule and the energy barriers between them.

Study Solvation Effects: Analyze how solvent molecules arrange around the solute and calculate properties like the solvation free energy.

Investigate Intermolecular Interactions: If simulated with other molecules, MD can reveal detailed information about binding modes, interaction energies, and the dynamics of complex formation. This is particularly useful in contexts like drug design to understand how a molecule might interact with a biological target.

Investigation of Molecular Interactions and Dynamics

A thorough search of scholarly databases and computational chemistry literature yielded no specific studies on the molecular interactions and dynamics of this compound. Research in this area would typically involve the use of molecular dynamics simulations to understand how the molecule behaves over time, including its conformational changes and interactions with other molecules. Furthermore, detailed quantum chemical calculations could provide insights into the nature and strength of its intra- and intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The absence of such research means that there is currently no data available to populate tables on interaction energies, bond analyses, or dynamic properties for this compound.

Solvent Effects on Molecular Conformation and Reactivity

Similarly, there is a lack of published research on the influence of different solvents on the molecular conformation and reactivity of this compound. The polarity and proticity of a solvent can significantly impact the stability of different conformers and the energy barriers of chemical reactions. Computational methods, such as implicit and explicit solvent models, are commonly used to predict these effects. Investigations of this nature would provide valuable information on the compound's behavior in various chemical environments. Without such studies, it is not possible to present data on solvent-dependent conformational energies, reactivity descriptors (like Fukui functions or local softness), or solvation free energies.

Biological and Biochemical Aspects of 2 1 Methyl 1h Imidazol 5 Yl Acetaldehyde

Endogenous Formation and Metabolic Pathways

The endogenous production of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde is intrinsically linked to the metabolism of histamine (B1213489). Unlike the primary oxidative deamination of histamine in peripheral tissues, the pathway involving the methylated aldehyde is prominent in the brain.

Biosynthesis from Histamine via Amine Oxidases

The biosynthesis of this compound from histamine is a two-step process. First, histamine undergoes methylation catalyzed by the enzyme histamine N-methyltransferase (HNMT), which transfers a methyl group to the imidazole (B134444) ring, forming N-methylhistamine. nih.gov Subsequently, N-methylhistamine is metabolized through oxidative deamination by the mitochondrial enzyme monoamine oxidase B (MAO-B), a flavin-containing amine oxidase, to yield this compound. nih.gov This pathway is distinct from the degradation of histamine in peripheral tissues, where diamine oxidase (DAO), a copper-containing enzyme, directly oxidizes histamine to the non-methylated imidazole-4-acetaldehyde (B1219054). nih.gov While histamine is a poor substrate for monoamine oxidases, its methylated form, N-methylhistamine, is selectively metabolized by MAO-B. Research indicates that the in-vitro oxidation of N-methylhistamine by MAO-B is approximately 10 times faster than that of histamine. bohrium.com

| Enzyme | Substrate | Product | Cellular Location |

|---|---|---|---|

| Histamine N-methyltransferase (HNMT) | Histamine | N-methylhistamine | Cytosol |

| Monoamine Oxidase B (MAO-B) | N-methylhistamine | This compound | Mitochondria |

Intermediacy in Histidine Catabolism

The major pathway for histidine catabolism proceeds through deamination by histidase to form urocanate, eventually leading to the formation of glutamate. nih.gov The formation of histamine from histidine via histidine decarboxylase represents a separate metabolic fate for histidine. nih.gov The subsequent methylation of histamine and oxidation to this compound is therefore considered a key part of histamine inactivation and clearance, rather than a direct intermediate step in the primary catabolic pathway of histidine to glutamate. nih.gov

Enzymatic Transformations and Catalytic Mechanisms

As a reactive aldehyde, this compound is rapidly metabolized further to prevent potential cellular toxicity. This transformation is primarily carried out by aldehyde dehydrogenase enzymes.

Oxidation by Aldehyde Dehydrogenase Enzymes

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is responsible for the NAD(P)+-dependent oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov this compound is a substrate for these enzymes and is oxidized to its carboxylic acid counterpart, tele-methylimidazoleacetic acid (t-MIAA), which is a stable end-product excreted in the urine.

Research into the substrate specificity of human liver ALDH isozymes has revealed distinct capabilities for metabolizing various aldehydes. Studies have identified that a cytosolic form of ALDH is active towards this compound (referred to in some studies as N-tele-methylimidazole acetaldehyde). This cytosolic enzyme exhibits a high affinity for this substrate, with a reported Km value of 2.5 µM and a maximum velocity that is 40% of that observed with acetaldehyde (B116499). In contrast, the mitochondrial form of ALDH (ALDH2), which is highly efficient at oxidizing acetaldehyde, has been shown to have no detectable activity towards this compound. nih.gov

| ALDH Isozyme | Km (µM) | Relative Maximum Velocity | Activity |

|---|---|---|---|

| Cytosolic ALDH | 2.5 | 40% of that with acetaldehyde | Active |

| Mitochondrial ALDH (ALDH2) | - | - | No detectable activity |

The catalytic mechanism of ALDH enzymes involves several key steps. The reaction takes place in the active site which contains a conserved cysteine residue. The process begins with the activation of this catalytic cysteine. A nucleophilic attack on the carbonyl carbon of the aldehyde substrate by the thiolate group of the cysteine residue then occurs. This leads to the formation of a tetrahedral thiohemiacetal intermediate. A hydride ion is subsequently transferred from the intermediate to NAD(P)+, forming NAD(P)H. The resulting thioester intermediate is then hydrolyzed by a water molecule, which releases the carboxylic acid product and regenerates the active enzyme. The specificity of different ALDH isozymes for various aldehyde substrates is determined by the structural features of their respective substrate-binding pockets.

Involvement in Other Biologically Relevant Reaction Sequences

While not a direct metabolite of the common amino acid histidine, this compound is understood to be a key intermediate in the catabolism of a related compound, 1-methylhistamine (B192778). This metabolic pathway is a significant route for the biological inactivation of histamine. In a primary reaction sequence, histamine is methylated by the enzyme histamine N-methyltransferase (HNMT) to form 1-methylhistamine. Subsequently, 1-methylhistamine undergoes oxidative deamination, a reaction catalyzed by monoamine oxidase B (MAO-B). This enzymatic conversion yields this compound as a principal product.

This aldehyde is typically a transient species within the cell. It is promptly acted upon by aldehyde dehydrogenase (ALDH) enzymes, which catalyze its oxidation to the corresponding carboxylic acid, N-methylimidazoleacetic acid. This acid is then excreted. The efficiency of this two-step enzymatic process is crucial for preventing the accumulation of the reactive aldehyde intermediate.

The formation of this compound is, therefore, intrinsically linked to the regulation of histamine levels in tissues where HNMT and MAO-B are active, such as the brain and other peripheral organs.

Interactions with Biological Macromolecules at a Molecular Level

As a reactive aldehyde, this compound has the potential to interact with various biological macromolecules, including proteins and nucleic acids. These interactions are primarily driven by the electrophilic nature of the aldehyde functional group.

Direct molecular docking studies specifically investigating the interaction of this compound with its metabolizing enzymes, MAO-B and ALDH, are not extensively documented in publicly available literature. However, based on docking studies of other imidazole-containing inhibitors and substrates, a model of its interaction with the active sites of these enzymes can be inferred.

Interaction with Monoamine Oxidase B (MAO-B): The active site of MAO-B is characterized by a hydrophobic cavity. Molecular docking simulations of various imidazole derivatives with MAO-B have highlighted the importance of specific residues in ligand binding. It is anticipated that the imidazole ring of this compound would position itself within this hydrophobic pocket. Key amino acid residues, such as tyrosine, are believed to play a role in the catalytic activity of MAO-B by polarizing the amine (or in this case, the aldehyde precursor) for oxidation.

Interaction with Aldehyde Dehydrogenase (ALDH): The ALDH superfamily of enzymes possesses a well-defined active site that facilitates the oxidation of a wide range of aldehydes. The binding pocket of ALDH contains a catalytic cysteine residue that is crucial for its function. It is proposed that the aldehyde group of this compound would be positioned in close proximity to this cysteine residue, allowing for nucleophilic attack and the subsequent dehydrogenation reaction. The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues within the active site.

The following table summarizes the key enzymes involved in the metabolism of this compound and the likely nature of their interaction with this ligand.

| Enzyme | Role in Metabolism | Key Active Site Features Relevant to Ligand Binding |

| Monoamine Oxidase B (MAO-B) | Formation of the aldehyde from 1-methylhistamine | Hydrophobic cavity, Tyrosine residues for substrate polarization |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde to a carboxylic acid | Catalytic Cysteine residue, NAD+ binding domain |

There is no direct evidence in the reviewed literature for the formation of DNA adducts by this compound specifically. However, it is well-established that aldehydes, in general, and acetaldehyde, in particular, are capable of reacting with DNA to form a variety of adducts. These reactions are of significant interest due to their potential to induce mutations and contribute to carcinogenesis. nih.govnih.gov

The primary mechanism of acetaldehyde-induced DNA damage involves its reaction with the exocyclic amino groups of DNA bases, particularly deoxyguanosine (dG). nih.gov This can lead to the formation of several types of adducts, the most common being N²-ethylidene-dG. mdpi.comnih.govoup.comaacrjournals.org This initial adduct is unstable but can be stabilized to N²-ethyl-dG. mdpi.com

Furthermore, two molecules of acetaldehyde can react with a guanine (B1146940) base to form a more complex adduct known as α-methyl-γ-hydroxy-1,N²-propano-2'-deoxyguanosine (CrPdG). nih.govmdpi.com This adduct can exist in both a ring-closed and a ring-opened form. The ring-opened aldehyde form is particularly reactive and can lead to the formation of DNA-protein cross-links and DNA interstrand cross-links. nih.gov The formation of these more complex lesions is considered a significant contributor to the genotoxic effects of acetaldehyde. nih.gov

The following table details some of the key DNA adducts formed by acetaldehyde.

| Adduct Name | Abbreviation | Description | Potential Consequences |

| N²-ethylidene-2'-deoxyguanosine | N²-ethylidene-dG | Formed from the reaction of one molecule of acetaldehyde with deoxyguanosine. mdpi.com | Unstable, but a major initial adduct. mdpi.comnih.govoup.comaacrjournals.org |

| α-methyl-γ-hydroxy-1,N²-propano-2'-deoxyguanosine | CrPdG | Formed from the reaction of two molecules of acetaldehyde with deoxyguanosine. nih.gov | Mutagenic, can lead to DNA-protein and interstrand cross-links. nih.gov |

| N²-ethyl-2'-deoxyguanosine | N²-Et-dG | A stabilized form of the N²-ethylidene-dG adduct. mdpi.com | Blocks DNA synthesis and can induce mutations. mdpi.com |

Cells possess several DNA repair pathways to counteract the damage caused by aldehyde-induced adducts. These include:

Base Excision Repair (BER): This pathway is involved in the repair of smaller base adducts.

Nucleotide Excision Repair (NER): NER is capable of removing bulkier adducts that distort the DNA helix. researchgate.net

Homologous Recombination (HR): This pathway is crucial for the repair of more complex lesions such as DNA-protein cross-links and interstrand cross-links, which can cause double-strand breaks. tandfonline.combiorxiv.org

Specialized Proteases: In the case of DNA-protein cross-links, specialized enzymes can cleave the protein component, facilitating subsequent repair of the remaining DNA lesion. frontiersin.orgnih.gov

Given the structural similarity of this compound to acetaldehyde, it is plausible that it could also form DNA adducts, although its reactivity may be influenced by the presence of the methyl-imidazole ring. However, without specific studies, this remains a topic for future investigation.

Advanced Applications and Future Research Directions

Role in Catalyst Development

The structural motifs within 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde suggest its potential utility in both metal-catalyzed reactions and organocatalysis. The N-methylimidazole core can serve as a potent ligand for transition metals, while the aldehyde functionality, or derivatives thereof, could participate in various catalytic cycles.

As a Ligand in Metal-Catalyzed Reactions

The N-methylimidazole moiety is a well-established N-heterocyclic carbene (NHC) precursor. NHCs are a class of powerful neutral, two-electron donor ligands that form strong sigma bonds with transition metals, leading to highly stable and active catalysts. The N-methyl group enhances the electron-donating ability of the imidazole (B134444) ring, which can positively influence the catalytic activity of the metal center.

The presence of the acetaldehyde (B116499) group at the 5-position of the imidazole ring in this compound offers a unique opportunity for the design of "bifunctional" or "hemilabile" ligands. The aldehyde's oxygen atom could potentially coordinate to the metal center, creating a chelate effect that enhances the stability and modulates the reactivity of the catalyst. This hemilabile character, where one donor atom can reversibly bind to the metal, can be advantageous in catalytic cycles by opening up a coordination site for substrate binding at a crucial step.

Future research could explore the synthesis of transition metal complexes (e.g., with palladium, nickel, rhodium, or ruthenium) incorporating this compound or its derivatives as ligands. nih.gov These complexes could be screened for their catalytic activity in a variety of important organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and asymmetric catalysis. nih.gov The electronic and steric properties of the ligand could be fine-tuned by chemical modification of the aldehyde group to optimize catalytic performance. For instance, conversion of the aldehyde to an imine or an oxime would alter the coordination properties and steric bulk around the metal center.

In Organocatalysis (if derivatives exhibit such properties)

While the parent compound this compound is not a typical organocatalyst, its derivatives hold promise in this field. The imidazole ring is a key structural feature in many organocatalysts, often acting as a general base or a nucleophilic catalyst. nih.gov

Derivatives of this compound could be envisioned to act as N-heterocyclic carbene (NHC) organocatalysts. NHCs, generated by deprotonation of the corresponding imidazolium (B1220033) salt, are known to catalyze a wide range of reactions by generating key intermediates such as the Breslow intermediate. rsc.org The acetaldehyde functionality could be modified to an imidazolium salt, which upon deprotonation would yield a novel NHC. The presence of the substituent at the 5-position could influence the steric and electronic properties of the resulting NHC, potentially leading to unique reactivity and selectivity in reactions like the benzoin (B196080) condensation, Stetter reaction, and asymmetric acyl anion chemistry.

Engineering of Novel Bio-inspired Synthetic Routes

The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. Bio-inspired synthetic routes, particularly chemo-enzymatic processes, offer the advantages of high selectivity, mild reaction conditions, and reduced environmental impact.

Chemo-Enzymatic Synthesis of this compound

A plausible chemo-enzymatic route to this compound could involve a combination of enzymatic and chemical steps. One potential strategy could start from a readily available precursor like L-histidine.

A hypothetical chemo-enzymatic pathway could be envisioned as follows:

Enzymatic Decarboxylation: The synthesis could commence with the enzymatic decarboxylation of L-histidine to produce histamine (B1213489), a reaction that occurs naturally in many organisms.

Chemical N-Methylation: The resulting histamine could then be selectively N-methylated on the imidazole ring using a chemical methylating agent. This step would need to be optimized to ensure regioselectivity.

Enzymatic Oxidation: The key step would involve the use of an amine oxidase or a similar enzyme to catalyze the oxidative deamination of the ethylamine (B1201723) side chain of N-methylhistamine to the corresponding aldehyde, this compound. mdpi.com The use of an enzyme in this step would offer high specificity and avoid the use of harsh chemical oxidants.

Alternatively, an alcohol dehydrogenase (ADH) could be employed in the final step. nih.govchemrxiv.org This would require the synthesis of the corresponding alcohol, 2-(1-methyl-1H-imidazol-5-yl)ethanol, which could then be selectively oxidized to the aldehyde by an appropriate ADH. The challenge in this approach lies in the potential for overoxidation to the carboxylic acid, which could be mitigated by careful selection of the enzyme and reaction conditions. acs.org Aldehyde dehydrogenases (ALDHs) are a class of enzymes that catalyze the oxidation of aldehydes to carboxylic acids and could also be considered in a broader synthetic scheme if the corresponding carboxylic acid were a desired product. wikipedia.orgnih.gov

Development of Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound in various matrices, such as reaction mixtures or biological samples, is crucial for its study and application. Due to the aldehyde functionality, derivatization strategies can be employed to enhance its detection by chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization in HPLC involves reacting the analyte with a reagent to form a product with improved detection characteristics. sdiarticle4.comresearchgate.net For aldehydes like this compound, which may lack a strong chromophore or fluorophore, derivatization is an effective strategy to enhance sensitivity and selectivity.

Common derivatization strategies for aldehydes involve reaction with reagents that target the carbonyl group. These reactions typically form stable adducts that can be easily detected by UV-Vis or fluorescence detectors.

Table 1: Potential Derivatization Reagents for this compound

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method | Key Advantages |

| 2,4-Dinitrophenylhydrazine (B122626) | DNPH | Aldehyde/Ketone | UV-Vis | Well-established method, stable derivatives. jascoinc.com |

| o-Phthalaldehyde | OPA | Aldehyde (in presence of a thiol) | Fluorescence | High sensitivity, rapid reaction. |

| Dansyl Hydrazine (B178648) | DNS-H | Aldehyde/Ketone | Fluorescence | High quantum yield, good for trace analysis. |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Amine (after conversion) | Fluorescence | Highly fluorescent, stable derivatives. |

| 1,3-Cyclohexanedione | --- | Aldehyde | Fluorescence | Used in post-column derivatization. jascoinc.com |

The choice of derivatization reagent would depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available detection capabilities. For instance, for trace-level quantification, a fluorescent derivatizing agent like dansyl hydrazine would be preferable over a UV-active reagent like DNPH due to the inherently higher sensitivity of fluorescence detection. The derivatization reaction conditions, such as pH, temperature, and reaction time, would need to be optimized to ensure complete and reproducible derivatization of this compound.

Emerging Research Areas and Unexplored Reactivity

While direct experimental studies on the advanced applications of this compound are not extensively documented in publicly available literature, its structural motifs—a substituted imidazole ring and an acetaldehyde group—suggest potential for exploration in several cutting-edge areas of chemistry and material science. The following sections outline prospective research directions based on the known reactivity of related compounds.

Photochemical Transformations of the Compound

The presence of the imidazole ring and the acetaldehyde carbonyl group suggests that this compound could exhibit rich and varied photochemical reactivity. The imidazole moiety, a five-membered aromatic heterocycle, is known to participate in various light-induced reactions, while the aldehyde functional group is also photoactive.

One potential photochemical pathway is photo-oxidation . Imidazole derivatives can undergo photo-oxidation, and the stability of the imidazole ring is influenced by the nature and position of its substituents. rsc.orgrsc.org For this compound, UV irradiation in the presence of oxygen could lead to the formation of various oxidized products. The reaction might be initiated by the formation of a planar quinoid oxidation-state structure, which is then susceptible to attack by singlet oxygen. rsc.org